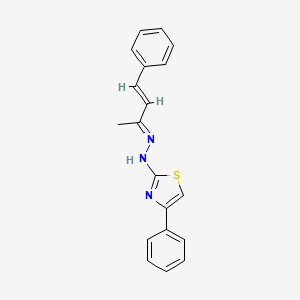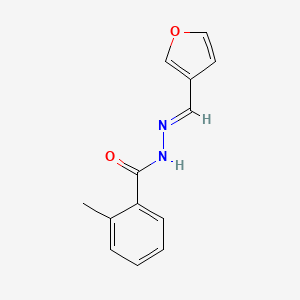![molecular formula C29H29BrN4 B5814774 1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)
1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as PPEP and is classified as a hydrazone derivative.
作用機序
The mechanism of action of PPEP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. PPEP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. PPEP has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PPEP has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PPEP has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, PPEP has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of PPEP is its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of PPEP is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of PPEP. One of the future directions is to further investigate its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to investigate the mechanism of action of PPEP in more detail to better understand its biological activity. Additionally, future studies could focus on improving the solubility of PPEP in aqueous solutions to make it easier to work with in lab experiments.
Conclusion:
In conclusion, PPEP is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has been studied for its potential use in the treatment of various diseases. While PPEP has several advantages, such as its wide range of biological activities, it also has limitations, such as its low solubility in aqueous solutions. Nevertheless, there are several future directions for the study of PPEP, which could lead to the development of new drugs and therapies.
合成法
The synthesis of PPEP involves the reaction of 1-(4-pentylphenyl)ethanone with 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl hydrazine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The reaction mixture is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
PPEP has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. PPEP has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-1-(4-pentylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrN4/c1-3-4-6-9-22-12-14-23(15-13-22)21(2)33-34-28-20-27(24-10-7-5-8-11-24)31-29(32-28)25-16-18-26(30)19-17-25/h5,7-8,10-20H,3-4,6,9H2,1-2H3,(H,31,32,34)/b33-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGYJDNGFMWBA-QNKGDIEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid](/img/structure/B5814697.png)


![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)
![methyl 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5814720.png)
![2-amino-4-(2-furyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5814730.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)

![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)



